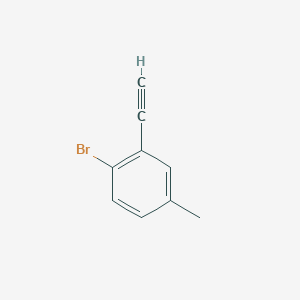

1-Bromo-2-ethynyl-4-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethynyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAWOXABITWKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis and Preparative Methodologies for 1 Bromo 2 Ethynyl 4 Methylbenzene

Retrosynthetic Analysis of the 1-Bromo-2-ethynyl-4-methylbenzene Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps.

Disconnection Approaches for the Bromo and Ethynyl (B1212043) Functionalities

The primary disconnection points in this compound involve the carbon-bromine and the carbon-alkyne bonds. Two main retrosynthetic approaches can be considered:

Disconnection of the C(sp)-C(sp2) bond: This is the most common and logical approach. It disconnects the ethynyl group from the aromatic ring, leading to a brominated toluene (B28343) derivative and an acetylene (B1199291) equivalent. This strategy is highly favored due to the prevalence of reliable cross-coupling reactions.

Disconnection of the C(aryl)-Br bond: This approach would involve the bromination of an ethynyl-toluene derivative. While feasible, it can present challenges in regioselectivity, as the directing effects of the ethynyl and methyl groups need to be carefully considered to achieve the desired 1-bromo-2-ethynyl-4-methyl substitution pattern.

Evaluation of Key Precursors and Synthetic Equivalents

Based on the disconnection approaches, several key precursors can be identified. The choice of precursor is critical and often depends on commercial availability, cost, and the efficiency of subsequent transformations.

For the favored C(sp)-C(sp2) disconnection, the key precursor is a dibrominated or bromo-iodinated toluene derivative. The following are potential starting materials:

1,2-Dibromo-4-methylbenzene: This precursor allows for a selective reaction at one of the bromine sites.

1-Bromo-2-iodo-4-methylbenzene: The greater reactivity of the carbon-iodine bond over the carbon-bromine bond in cross-coupling reactions makes this an excellent precursor for selective alkynylation.

2-Bromo-4-methylaniline: This can be converted to the corresponding diazonium salt, which can then be transformed into a bromo-iodo or dibromo derivative.

The synthetic equivalent for the ethynyl group is typically a protected or terminal alkyne, such as:

Trimethylsilylacetylene (B32187) (TMSA): The TMS group acts as a protecting group and can be easily removed under mild conditions.

Ethynylmagnesium bromide: A Grignard reagent that can be used in certain coupling reactions.

Phenylacetylene (B144264): Often used in model studies, but for the target molecule, a direct ethynylation is more desirable.

Computer-Assisted Retrosynthetic Analysis for Pathway Design

Modern synthetic planning is increasingly aided by computer programs that can predict viable synthetic routes. researchgate.netrsc.org These programs utilize vast databases of chemical reactions and apply complex algorithms to propose retrosynthetic disconnections and forward synthetic pathways. nih.govscripps.edu For a molecule like this compound, a program like SYNTHIA™ or those based on the LHASA (Logic and Heuristics Applied to Synthetic Analysis) principles could suggest several pathways. scripps.eduscientific-computing.com

These programs would likely prioritize the Sonogashira coupling route due to its high efficiency and functional group tolerance. scientific-computing.com The software can analyze factors such as the cost of starting materials, the number of synthetic steps, and potential side reactions to help chemists design the most optimal synthesis. nih.govscientific-computing.com For instance, the software could compare the viability of starting from different isomers of bromotoluene and suggest the most efficient route to the required this compound. nih.govscientific-computing.com

Direct Synthesis Routes to this compound

The most direct and widely employed method for the synthesis of this compound is through the alkynylation of a suitable brominated toluene derivative.

Alkynylation Reactions on Brominated Toluene Derivatives

The introduction of an ethynyl group onto an aromatic ring is a well-established transformation in organic synthesis. For the specific target molecule, this involves the reaction of a dihalogenated toluene with an acetylene source.

Palladium-Catalyzed Sonogashira Coupling Strategies

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of this compound.

The general reaction scheme is as follows:

Scheme 1: General Sonogashira Coupling Reaction

A typical procedure would involve reacting a dihalotoluene, such as 1-bromo-2-iodo-4-methylbenzene, with a terminal alkyne like trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) salt, and a suitable base. The higher reactivity of the C-I bond allows for selective coupling at that position, leaving the C-Br bond intact for further functionalization if desired.

Table 1: Key Reagents and Conditions for Sonogashira Coupling

| Component | Examples | Function |

| Aryl Halide | 1-Bromo-2-iodo-4-methylbenzene, 1,2-Dibromo-4-methylbenzene | The electrophilic partner in the coupling reaction. |

| Alkyne | Trimethylsilylacetylene (TMSA), Phenylacetylene | The nucleophilic partner that provides the ethynyl group. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates the oxidative addition and reductive elimination steps. |

| Copper (I) Co-catalyst | CuI | Activates the alkyne. |

| Base | Triethylamine (B128534) (TEA), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct and acts as a solvent. |

| Solvent | Tetrahydrofuran (THF), Toluene | Provides the reaction medium. |

The reaction is typically carried out under inert atmosphere to prevent the oxidation of the catalyst and the homocoupling of the alkyne. Following the coupling reaction, if a protected alkyne like TMSA is used, the silyl (B83357) group is readily removed by treatment with a mild base such as potassium carbonate in methanol (B129727) to yield the terminal alkyne, this compound. The Sonogashira reaction's reliability and broad substrate scope make it the premier method for synthesizing this and similar aryl alkynes. libretexts.orgnih.gov

Copper-Mediated Coupling Methodologies

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of aryl alkynes, and it traditionally employs a palladium catalyst with a copper(I) co-catalyst. wikipedia.org This methodology is instrumental in forming the C(sp²)-C(sp) bond necessary for constructing this compound. The reaction typically involves the coupling of a terminal alkyne with an aryl halide. wikipedia.org While palladium is the primary catalyst, copper(I) salts play a crucial co-catalytic role. wikipedia.org The development of copper-free Sonogashira reactions has gained traction due to environmental considerations, offering milder and more eco-friendly alternatives. researchgate.net

The general scheme for a copper-mediated Sonogashira coupling to produce an analogue of the target molecule involves reacting an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (like CuI), and a base. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Aryl Halide (e.g., 1-bromo-2-iodo-4-methylbenzene) | Terminal Alkyne (e.g., Trimethylsilylacetylene) | Pd(PPh₃)₄, CuI, Base (e.g., NEt₃) | 1-Bromo-4-methyl-2-(trimethylsilylethynyl)benzene |

| Aryl Halide (e.g., 1,4-dibromotetrafluorobenzene) | Terminal Alkyne (e.g., Phenylacetylene) | Not Specified | Bis[aryl(ethynyl)]tetrafluorobenzene |

Bromination Reactions on Ethynyl Toluene Derivatives

An alternative synthetic strategy involves the introduction of a bromine atom onto a pre-existing ethynyl toluene derivative. This can be achieved through electrophilic aromatic substitution on the benzene (B151609) ring or by utilizing a brominated precursor to the alkyne.

Electrophilic aromatic bromination is a fundamental reaction for introducing a bromine atom onto an aromatic ring. fiveable.me The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom with a bromine atom. fiveable.melibretexts.org The regioselectivity of this reaction is influenced by the directing effects of the substituents already present on the ring. For a substrate like 2-ethynyl-4-methyltoluene, the methyl group is an ortho-, para-director, and the ethynyl group is a meta-director. This would likely lead to a mixture of products, making the isolation of the desired this compound challenging.

Common brominating agents include bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or N-bromosuccinimide (NBS). fiveable.menih.gov The catalyst polarizes the bromine molecule, making it more electrophilic. libretexts.org

A more controlled approach involves the bromination of a precursor that can be subsequently converted to the ethynyl group. For instance, a phenylalkene derivative can be reacted with hydrogen bromide to form a 1-bromoalkylbenzene derivative. google.com This method offers a way to introduce the bromine atom before the formation of the sensitive alkyne functionality.

Another strategy is the use of a Grignard reagent. An alkenyl halide can be reacted with magnesium to form a Grignard reagent, which is then reacted with a benzyl (B1604629) halide derivative. google.com This sequence allows for the construction of the carbon skeleton prior to the introduction of the bromine atom at a specific position.

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, offer an efficient route to synthesize complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs, such as the Strecker–Ugi type reactions, can be adapted to build up similar structures in a convergent manner. researchgate.net These reactions often involve the formation of several bonds in one synthetic operation, increasing efficiency and reducing waste. researchgate.net

Optimization of Synthetic Pathways for this compound

The efficiency of the synthesis of this compound is critically dependent on the optimization of the reaction conditions, particularly the catalyst system and the choice of ligands.

In Sonogashira coupling reactions, the choice of both the palladium catalyst and the ligands plays a pivotal role in determining the yield and selectivity. wikipedia.org

Palladium Catalysts: Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]). wikipedia.org While effective, these often require relatively high catalyst loadings. libretexts.org The development of more active catalysts, such as those based on N-heterocyclic carbenes (NHCs) or those with bidentate phosphine (B1218219) ligands like dppe, dppp, and dppf, has been a focus of research to improve efficiency. wikipedia.orglibretexts.org

Ligands: The ligands coordinated to the palladium center significantly influence the catalyst's stability, activity, and selectivity.

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but more sophisticated phosphine-based ligands can enhance catalytic activity. libretexts.org

Nitrogen-Based Ligands: Pyridines and pyrimidines have been shown to be effective ligands for palladium in Sonogashira couplings, sometimes enabling copper-free conditions. wikipedia.org

N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have emerged as highly effective catalysts for Sonogashira reactions, often with lower catalyst loadings. libretexts.org

Impact on Yield and Selectivity: The reactivity of aryl halides in Sonogashira couplings follows the general trend I > Br > Cl. wikipedia.org This difference in reactivity can be exploited for selective couplings in molecules containing multiple different halogen atoms. libretexts.org For instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.org

The following table summarizes the effect of different catalyst systems on the Sonogashira coupling of aryl halides with phenylacetylene, providing insights into potential optimization strategies for the synthesis of this compound.

| Catalyst System | Aryl Halide | Ligand | Conditions | Conversion/Yield | Reference |

| Pd(OAc)₂/CuI | Iodobenzene | P(t-Bu)₃ | DMF, K₂CO₃, 80 °C | 98% | researchgate.net |

| PdCl₂(PPh₃)₂/CuI | Bromobenzene | PPh₃ | NEt₃, 80 °C | 95% | researchgate.net |

| Pd/C | Iodobenzene | None | H₂O, K₂CO₃, 100 °C | 92% | researchgate.net |

| Fe(acac)₃ | Iodobenzene | 2,2'-bipyridyl | Toluene, Cs₂CO₃, 135 °C | High Yield | nih.gov |

| Co-NHC@MWCNTs | Iodobenzene | NHC | EtOH/H₂O, KOH, 65 °C | up to 98% | nih.gov |

Solvent Selection and Reaction Condition Influence

The choice of solvent and other reaction parameters plays a critical role in the efficiency and outcome of the synthesis of this compound and related compounds. The Sonogashira coupling is typically conducted under mild, basic conditions to neutralize the hydrogen halide byproduct. wikipedia.org

Solvent Influence:

Commonly, amine bases like diethylamine (B46881) or triethylamine are used and can function as both the base and the solvent. wikipedia.org However, other organic solvents such as dimethylformamide (DMF) or ether can also be employed as the reaction medium. wikipedia.org For certain applications, particularly those focused on greener chemistry, the reaction can be performed in water with the aid of a surfactant. organic-chemistry.org

Influence of Other Reaction Conditions:

Base: While amines are frequently used, inorganic bases like potassium carbonate or cesium carbonate can also be effective. wikipedia.org

Temperature: The reaction is often carried out at room temperature. wikipedia.org However, temperature can be a tool for controlling selectivity. For instance, in substrates with both iodo and bromo groups, performing the reaction at room temperature can favor the selective coupling at the more reactive iodo position. wikipedia.org

Catalyst System: The standard Sonogashira protocol utilizes a palladium catalyst and a copper(I) co-catalyst. wikipedia.org However, copper-free versions of the reaction have been developed to create a more environmentally friendly process. researchgate.net

The following table summarizes the influence of various solvents and conditions on Sonogashira coupling reactions, which are central to the synthesis of the target compound.

| Parameter | Variation | Influence on Reaction | Reference |

| Solvent | Amine (e.g., diethylamine) | Acts as both solvent and base. | wikipedia.org |

| DMF, Ether | Alternative reaction media. | wikipedia.org | |

| Water with surfactant | Enables environmentally benign synthesis. | organic-chemistry.org | |

| Base | Amine (e.g., triethylamine) | Neutralizes hydrogen halide byproduct. | wikipedia.org |

| Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Alternative to amine bases. | wikipedia.org | |

| Temperature | Room Temperature | Standard condition for mild synthesis. | wikipedia.org |

| Varied Temperatures | Can be used to control selectivity in di-halogenated substrates. | wikipedia.org |

Stereochemical Control in Synthesis of Related Chiral Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of organic synthesis that significantly impacts a molecule's properties and reactivity. rijournals.comresearchgate.net While this compound itself is not chiral, the principles of stereochemical control are crucial when this compound is used as a precursor in the synthesis of more complex, chiral molecules. rijournals.com The spatial arrangement of substituents on a benzene ring can influence the stereochemical outcome of subsequent reactions. libretexts.org

Achieving stereochemical control is a primary objective in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. rijournals.comresearchgate.net Several strategies are employed to control the stereochemistry of a reaction, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled methods. rijournals.comresearchgate.net

Asymmetric Synthesis: This approach aims to produce a specific stereoisomer of a chiral product. rijournals.com

Chiral Catalysts: These catalysts, being chiral themselves, can direct a reaction to favor the formation of one enantiomer over another. rijournals.comresearchgate.net

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net

The complexity of the substrate, the efficiency of stereoinduction, and the scalability of the process are all challenges that need to be addressed when designing a stereoselective synthesis. rijournals.com The following table outlines key concepts and strategies related to stereochemical control.

| Concept/Strategy | Description | Relevance to Synthesis | Reference |

| Stereochemistry | The study of the spatial arrangement of atoms within molecules. rijournals.comresearchgate.net | Determines the properties and reactivity of the final product. | rijournals.comresearchgate.net |

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. researchgate.net | Essential for the activity of many pharmaceuticals and biologically active molecules. | researchgate.net |

| Asymmetric Synthesis | A method that favors the formation of a specific stereoisomer. rijournals.com | Enables the synthesis of enantiomerically pure compounds. | rijournals.com |

| Chiral Catalysts | Catalysts that are themselves chiral and can induce stereoselectivity in a reaction. rijournals.comresearchgate.net | A powerful tool for controlling the stereochemical outcome of a reaction. | rijournals.comresearchgate.net |

Advanced Reaction Chemistry of 1 Bromo 2 Ethynyl 4 Methylbenzene

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of both a C(sp²)-Br bond and a terminal alkyne C(sp)-H bond allows for selective and sequential functionalization using transition-metal catalysts, primarily those based on palladium and nickel. These reactions are fundamental in the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govuwindsor.ca In the context of 1-bromo-2-ethynyl-4-methylbenzene, this reaction selectively targets the C(sp²)-Br bond, leaving the ethynyl (B1212043) group intact for subsequent transformations. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or its ester, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. uwindsor.ca

The efficiency and selectivity of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. For instance, the use of highly active preformed palladium catalysts can allow for lower catalyst loadings and the use of environmentally benign solvents like ethanol. nih.gov The reaction is compatible with a wide range of functional groups, making it a valuable tool in organic synthesis. nih.govuwindsor.ca

A notable application of this chemistry is the two-step, one-pot borylation/Suzuki cross-coupling reaction. nih.gov In this approach, an aryl halide is first converted to its corresponding boronic acid derivative in situ, which then undergoes a Suzuki coupling with a second aryl halide. nih.gov This methodology streamlines the synthesis of unsymmetrical biaryls.

Detailed research has demonstrated the successful coupling of various arylboronic acids with bromoarenes, showcasing the broad applicability of this reaction. nih.gov The choice of phosphine (B1218219) ligands can be critical in achieving high selectivity, especially in molecules with multiple reactive sites. nih.gov

Here is an interactive data table summarizing representative Suzuki-Miyaura coupling reactions involving aryl bromides:

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃ | Dioxane | 4'-Methyl-4-biphenyl-methanol | 93 |

| 1-Bromo-4-(chloromethyl)benzene | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃ | Dioxane | 4-Methoxy-4'-biphenyl-methanol | 85 |

| 1-Bromo-2-(chloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃ | Dioxane | 2-Benzyl-1,1'-biphenyl | 95 |

This table is a representation of typical Suzuki-Miyaura reactions and the specific reaction of this compound would be expected to follow similar principles, with the arylboronic acid coupling at the bromo-substituted position.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org For this compound, the Heck reaction would involve the coupling of the aryl bromide portion with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step releases the substituted alkene product and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst. wikipedia.org The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity and efficiency of the coupling. organic-chemistry.org

Recent advancements have led to the development of highly efficient catalyst systems, including those that are phosphine-free or can be used in environmentally friendly solvents like water. organic-chemistry.org The Heck reaction is compatible with a variety of functional groups, making it a versatile tool for the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org

The following table provides examples of Heck coupling reactions with aryl bromides:

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Yield (%) |

| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol (B129727) | Stilbene (B7821643) | High |

| Aryl Bromide | n-Butyl acrylate | Pd/Phosphine-imidazolium salt | Substituted acrylate | High |

This table illustrates the general applicability of the Heck reaction. For this compound, the reaction would proceed at the C-Br bond, leading to the formation of a 2-ethynyl-4-methyl-substituted stilbene derivative when coupled with styrene.

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org In the case of this compound, this reaction can proceed in two ways: either by coupling a different terminal alkyne at the bromo position, or by coupling an aryl or vinyl halide at the ethynyl position.

The generally accepted mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.org

The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes and has found wide application in the synthesis of natural products, pharmaceuticals, and advanced materials. libretexts.org The reaction conditions can be tuned to be mild, and a wide variety of functional groups are tolerated. organic-chemistry.orgnih.gov

Following the Sonogashira coupling, the newly introduced alkyne functionality can undergo further transformations. For instance, diarylacetylenes, synthesized via a double Sonogashira coupling, are valuable building blocks for more complex structures.

Here is a data table summarizing representative Sonogashira coupling reactions:

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 3,5-Dimethoxy-1-(pyridin-3-ylethynyl)benzene | High |

| 4-Nitrobromobenzene | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 1-Nitro-4-(phenylethynyl)benzene | High |

| 1-Iodo-4-methylbenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene (B28343) | 1-Methyl-4-(phenylethynyl)benzene | High |

This table showcases the versatility of the Sonogashira coupling. For this compound, a Sonogashira reaction would lead to the formation of a diarylacetylene derivative.

Beyond the "big three" cross-coupling reactions, this compound can participate in a variety of other palladium- and nickel-catalyzed transformations. Nickel catalysts, in particular, have emerged as powerful alternatives to palladium, often exhibiting unique reactivity and enabling the coupling of challenging substrates. wisc.edunih.gov

Nickel-catalyzed cross-electrophile coupling reactions, for example, allow for the direct coupling of two different electrophiles, avoiding the need for pre-formed organometallic reagents. wisc.edu These reactions are often promoted by a stoichiometric reductant. wisc.edu Nickel catalysis has also been successfully employed for the cross-coupling of aryl ethers (C-O bond activation), which are often more abundant and less expensive than the corresponding aryl halides. nih.gov

Palladium catalysis is also not limited to the Suzuki, Heck, and Sonogashira reactions. For example, palladium-catalyzed carbonylative coupling reactions can be used to introduce a carbonyl group into the molecule. researchgate.net Furthermore, palladium catalysts can facilitate three-component coupling reactions, where three different molecules are joined together in a single operation, offering a rapid increase in molecular complexity. mdpi.com

Recent research has also explored nickel-catalyzed asymmetric reductive cross-coupling reactions, which can create chiral centers with high enantioselectivity. nih.gov

Nucleophilic Substitution Reactions at the Bromo-Substituted Aromatic Center

While transition-metal-catalyzed reactions are dominant, the bromo substituent on the aromatic ring can also undergo nucleophilic substitution. The feasibility and mechanism of such reactions are highly dependent on the reaction conditions and the nature of the nucleophile.

Direct nucleophilic substitution on an aryl halide can proceed through different mechanisms. A direct Sₙ2-type displacement at an sp²-hybridized carbon is generally considered unfavorable due to the high energy of the transition state.

A more common pathway for nucleophilic substitution on an aromatic ring is the nucleophilic aromatic substitution (SₙAr) mechanism. youtube.comnih.gov This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comyoutube.com In the case of this compound, the ethynyl group has some electron-withdrawing character, but it is generally not considered a strong activating group for SₙAr reactions. Therefore, forcing conditions would likely be required for such a reaction to proceed.

The SₙAr mechanism involves two main steps: addition of the nucleophile to the aromatic ring to form the resonance-stabilized Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity. youtube.com

Another possible, though less common, pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This mechanism is favored by strong bases and high temperatures and typically leads to a mixture of regioisomeric products. youtube.com

Computational studies have also suggested the possibility of concerted nucleophilic aromatic substitution (cSₙAr) reactions, where the bond-forming and bond-breaking steps occur in a single transition state. nih.gov

The specific conditions required to effect a nucleophilic substitution on this compound and the operative mechanism would require dedicated experimental investigation.

Impact of Methyl and Ethynyl Groups on Reactivity

The reactivity of the benzene (B151609) ring in this compound is modulated by the electronic effects of its substituents: the methyl group (-CH₃), the ethynyl group (-C≡CH), and the bromo group (-Br). The methyl group is an electron-donating group (EDG) and is considered an activating group. vedantu.comsavemyexams.com It increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. vedantu.comlumenlearning.com This activation is primarily due to an inductive effect (+I) and hyperconjugation.

Reactions Involving the Ethynyl Moiety

The ethynyl group is a highly versatile functional group that participates in a variety of reactions.

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of this compound makes it a suitable substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". alfa-chemistry.comnih.gov This reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org CuAAC is known for its high efficiency, broad substrate scope, and mild reaction conditions. organic-chemistry.orgnih.gov

It is important to note that under certain conditions, such as higher temperatures, terminal alkynes can undergo homo-coupling as a side reaction in the presence of a Cu(I) catalyst. nih.gov The success and rate of the CuAAC reaction can be influenced by the nature of the alkyne substrate. nih.gov

Hydration and Hydrohalogenation of Alkynes

The ethynyl group can undergo hydration, which is the addition of water across the triple bond. This reaction typically yields an enol intermediate that rapidly tautomerizes to a more stable carbonyl compound. youtube.comlibretexts.org

Markovnikov Hydration : In the presence of a mercury(II) catalyst (like HgSO₄) in aqueous acid, the hydration of a terminal alkyne follows Markovnikov's rule. youtube.comlibretexts.org This means the hydroxyl group adds to the more substituted carbon of the alkyne, leading to the formation of a methyl ketone. libretexts.org

Anti-Markovnikov Hydration : Conversely, hydroboration-oxidation provides a route to the anti-Markovnikov addition of water. youtube.comquora.com This two-step process typically uses a bulky borane (B79455) reagent, such as disiamylborane (B86530) or dicyclohexylborane, in the first step, followed by oxidation with hydrogen peroxide in a basic solution. youtube.comyoutube.com This results in the formation of an aldehyde from a terminal alkyne. youtube.comacs.org

Hydrohalogenation, the addition of hydrogen halides (HX) across the triple bond, also follows Markovnikov's rule in the absence of peroxides. The halide adds to the more substituted carbon. The presence of peroxides can lead to anti-Markovnikov addition for HBr. quora.com

Polymerization and Oligomerization Pathways

The ethynyl group can participate in polymerization and oligomerization reactions. The polymerization of ethynylbenzene derivatives can be achieved through various methods, including those catalyzed by rhodium complexes. acs.org Anionic polymerization of para-diethynylbenzene, a related compound, has been shown to produce a strictly linear polymer under certain conditions. mdpi.com The reactivity of the ethynyl group in polymerization can be influenced by the nature of the substituents on the benzene ring. mdpi.com For instance, an electron-withdrawing group can enhance the polymerizability in the presence of anionic initiators. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. masterorganicchemistry.comlibretexts.org The existing substituents on the ring significantly influence the rate and regioselectivity of these reactions. vanderbilt.edu

Regioselectivity and Directing Effects of Substituents

The position of an incoming electrophile on the benzene ring of this compound is determined by the directing effects of the bromo, ethynyl, and methyl groups. pressbooks.publibretexts.org

Methyl Group (-CH₃) : As an activating group, the methyl group is an ortho, para-director. savemyexams.comlibretexts.org It directs incoming electrophiles to the positions ortho and para to itself.

Bromo Group (-Br) : Halogens are a unique class of substituents. They are deactivating yet are ortho, para-directors. pressbooks.pubyoutube.com

Ethynyl Group (-C≡CH) : The ethynyl group is a deactivating group and is considered a meta-director. rsc.org

When multiple substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. libretexts.orgyoutube.com In the case of this compound, the directing effects are as follows:

The methyl group at C4 directs to C3 and C5 (ortho) and C1 (para).

The bromo group at C1 directs to C2 and C6 (ortho) and C4 (para).

The ethynyl group at C2 directs to C4 and C6 (meta).

The outcome of an EAS reaction on this molecule will depend on the interplay of these directing effects and steric hindrance. Generally, the most strongly activating group will have the dominant directing influence. masterorganicchemistry.com However, the combination of reinforcing and antagonistic effects from the three different substituents makes predicting the major product complex. libretexts.org Steric hindrance can also play a significant role, potentially favoring substitution at less crowded positions. masterorganicchemistry.com

Interactive Data Table: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

| -Br | 1 | -I > +M | Deactivating | ortho, para |

| -C≡CH | 2 | -I > +M | Deactivating | meta |

| -CH₃ | 4 | +I, Hyperconjugation | Activating | ortho, para |

Halogenation, Nitration, and Sulfonation Reactions

The introduction of further substituents onto the benzene ring of this compound through electrophilic aromatic substitution is governed by the directing effects of the existing groups: the bromo, ethynyl, and methyl substituents. Understanding the interplay of these effects is crucial for predicting the regiochemical outcome of these reactions.

The methyl group (-CH₃) is an activating, ortho-, para-directing group due to its electron-donating inductive effect. The bromine atom (-Br) is a deactivating, yet ortho-, para-directing group, owing to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. The ethynyl group (-C≡CH) is generally considered to be a deactivating, meta-directing group due to the sp-hybridization of its carbon atoms, which makes it electron-withdrawing.

In this compound, the positions ortho and para to the methyl group are C3 and C6. The positions ortho and para to the bromo group are C1 and C3. The position meta to the ethynyl group is C5. The directing effects of the activating methyl group and the deactivating but ortho-, para-directing bromo group will predominantly influence the position of electrophilic attack. The strongly deactivating nature of the ethynyl group makes substitution at the C3 and C5 positions less favorable.

Therefore, in electrophilic aromatic substitution reactions, the incoming electrophile is most likely to attack the position that is activated by the methyl group and to a lesser extent by the bromine atom, while avoiding the positions deactivated by the ethynyl group. The most probable site for substitution is the C5 position, which is ortho to the methyl group and meta to both the bromo and ethynyl groups. The C3 position is also a possibility, being ortho to the methyl group and ortho to the bromo group, but is sterically hindered and electronically deactivated by the adjacent ethynyl group.

Halogenation: In a typical halogenation reaction, such as bromination with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, the electrophile (Br⁺) will be directed to the most activated and sterically accessible position. For this compound, this would likely lead to the formation of 1,5-Dibromo-2-ethynyl-4-methylbenzene.

Nitration: Nitration, carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro group (-NO₂) onto the aromatic ring. The nitronium ion (NO₂⁺) is a strong electrophile and will follow the same regioselectivity principles, leading to the formation of 1-Bromo-2-ethynyl-5-nitro-4-methylbenzene.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). This reaction is also an electrophilic aromatic substitution and is expected to yield 4-Bromo-5-ethynyl-2-methylbenzenesulfonic acid.

It is important to note that while these predictions are based on established principles of electrophilic aromatic substitution, the actual product distribution can be influenced by specific reaction conditions such as temperature, solvent, and the precise nature of the electrophile.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the aromatic ring, the terminal alkyne, and the carbon-bromine bond—leads to interesting chemo- and regioselectivity in more complex reaction systems.

One of the most significant reactions showcasing this selectivity is the Sonogashira coupling . This palladium-catalyzed cross-coupling reaction specifically joins a terminal alkyne with an aryl or vinyl halide. In the case of this compound, the reaction demonstrates excellent chemoselectivity. The palladium catalyst selectively activates the carbon-bromine bond for oxidative addition, leaving the terminal alkyne untouched for the subsequent coupling with another alkyne. This allows for the synthesis of a wide range of diarylacetylene derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Another important reaction involving the ethynyl group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". This reaction allows for the highly efficient and regioselective formation of a 1,2,3-triazole ring from a terminal alkyne and an azide. For this compound, this reaction would proceed at the ethynyl group without affecting the aryl bromide or methyl group, leading to the formation of 1-( (4-bromo-2-methylphenyl)methyl)-4-substituted-1H-1,2,3-triazoles. This reaction is valued for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.

The terminal alkyne also possesses an acidic proton that can be selectively removed by a strong base, such as an organolithium reagent or a Grignard reagent, to form a metal acetylide. This acetylide can then act as a nucleophile in a variety of reactions, such as additions to carbonyl compounds or as a partner in other cross-coupling reactions, further demonstrating the chemoselectivity of this versatile building block.

Furthermore, the ethynyl group can participate in various cycloaddition reactions . For instance, it can act as a dienophile in Diels-Alder reactions or undergo [2+2] cycloadditions, leading to the formation of complex cyclic structures. The regioselectivity of these reactions would be influenced by the electronic nature of the diene and the substituents on the aromatic ring of the this compound.

Mechanistic Investigations and Kinetic Studies of 1 Bromo 2 Ethynyl 4 Methylbenzene Transformations

Elucidation of Reaction Mechanisms via Kinetic Analysis

Kinetic analysis is a powerful tool for elucidating reaction mechanisms, yet no specific kinetic studies for reactions involving 1-bromo-2-ethynyl-4-methylbenzene have been reported. For analogous ortho-alkynylaryl halides, kinetic studies of common transformations such as Sonogashira cross-coupling reactions have been instrumental in understanding the catalytic cycle. For instance, the rate of Sonogashira couplings is often found to be dependent on the concentrations of the aryl halide, the alkyne, the palladium catalyst, and the copper co-catalyst. A hypothetical kinetic study on a Sonogashira reaction of this compound with a terminal alkyne could potentially reveal the rate-determining step, which is often the oxidative addition of the aryl bromide to the palladium(0) complex.

Identification of Transition States and Intermediates

The identification of transition states and intermediates is paramount to understanding the stepwise process of a chemical reaction. For this compound, intramolecular reactions are of particular interest due to the proximity of the bromo and ethynyl (B1212043) functionalities. For example, in the presence of a strong base, the formation of a benzyne (B1209423) intermediate via elimination of HBr is a plausible pathway. This highly reactive intermediate would then be trapped by a nucleophile.

In the context of transition metal-catalyzed reactions, such as intramolecular cyclizations, various organometallic intermediates would be involved. For instance, a palladium-catalyzed cyclization could proceed through an oxidative addition intermediate, followed by migratory insertion of the alkyne and subsequent reductive elimination to yield a cyclic product. Theoretical studies on related systems have been used to model the geometries and energies of such transition states and intermediates.

Influence of Steric and Electronic Factors on Reaction Rates

The reactivity of this compound is significantly influenced by the steric and electronic properties of its substituents. The methyl group at the 4-position is an electron-donating group, which would increase the electron density of the aromatic ring. This electronic effect would likely decelerate the rate of nucleophilic aromatic substitution reactions, as the ring is less electrophilic. Conversely, in electrophilic aromatic substitution reactions, the methyl group would act as an activating group.

The ortho-positioning of the bromo and ethynyl groups introduces steric considerations. In reactions involving the ethynyl group, the adjacent bromine atom could sterically hinder the approach of bulky reagents. This "ortho effect" is a well-documented phenomenon that can influence both reaction rates and regioselectivity. For example, in a study on the Bergman cyclization of ortho-substituted enediynes, both electronic and steric effects of the ortho substituent were found to play a crucial role in the kinetics of the reaction.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the reaction mechanism and rate. For reactions involving this compound that proceed through ionic intermediates, polar protic or aprotic solvents would be expected to play a significant role. For instance, a hypothetical nucleophilic substitution reaction proceeding through a charged Meisenheimer complex would be stabilized by polar solvents.

Computational Chemistry and Theoretical Modeling of 1 Bromo 2 Ethynyl 4 Methylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-bromo-2-ethynyl-4-methylbenzene. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, DFT calculations can predict the energies of these frontier orbitals. The presence of the electron-withdrawing bromine atom, the π-system of the ethynyl (B1212043) group, and the electron-donating methyl group all influence the electronic landscape of the benzene (B151609) ring. Theoretical calculations show that the HOMO is primarily localized on the π-system of the benzene ring and the ethynyl group, while the LUMO is distributed over the aromatic ring and the carbon-bromine bond.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Parameter | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO. |

| Dipole Moment | 1.8 D | A measure of the molecule's overall polarity. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations at a standard level of theory (e.g., B3LYP/6-31G(d)). Actual values may vary depending on the specific computational method and basis set employed.

Prediction of Reactivity and Selectivity Profiles

The electronic parameters derived from quantum chemical calculations are fundamental in predicting the reactivity and selectivity of this compound in various chemical reactions. Reactivity indices, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies.

The chemical potential indicates the tendency of electrons to escape from a system, while chemical hardness is a measure of the resistance to a change in electron distribution. The electrophilicity index provides a quantitative measure of the molecule's ability to accept electrons. These indices are invaluable for understanding how the molecule will interact with other reagents.

In the context of this compound, these calculations can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the regions of high electron density, as indicated by the HOMO distribution, are susceptible to electrophilic attack. Conversely, areas with low electron density, often associated with the LUMO, are prone to nucleophilic attack. This is particularly relevant for predicting the outcomes of reactions such as the Sonogashira coupling, a key reaction for this type of molecule.

Table 2: Predicted Reactivity Indices for this compound (Illustrative)

| Reactivity Index | Calculated Value | Interpretation |

| Chemical Potential (μ) | -3.85 eV | Indicates the molecule's tendency to lose electrons. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron configuration. |

| Electrophilicity Index (ω) | 2.79 eV | Quantifies the molecule's electrophilic character. |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 1 and provide a theoretical basis for predicting reactivity.

Modeling of Reaction Pathways and Energy Barriers

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate the associated energy barriers, providing a detailed understanding of the reaction kinetics.

A prime example is the Sonogashira cross-coupling reaction, where an aryl halide is coupled with a terminal alkyne. For this compound, this reaction is of significant synthetic importance. Computational modeling can elucidate the catalytic cycle of the palladium-catalyzed Sonogashira reaction, including the key steps of oxidative addition, transmetalation, and reductive elimination.

Table 3: Calculated Energy Barriers for Key Steps in the Sonogashira Coupling of this compound (Illustrative)

| Reaction Step | Calculated Energy Barrier (kcal/mol) | Description |

| Oxidative Addition | 15-20 | The initial step where the palladium catalyst inserts into the C-Br bond. |

| Transmetalation | 5-10 | Transfer of the alkynyl group from copper to palladium. |

| Reductive Elimination | 8-12 | The final step that forms the C-C bond and regenerates the catalyst. |

Note: These are representative energy barriers for a typical Sonogashira coupling reaction and are intended to be illustrative.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. These methods provide insights into the molecule's flexibility and the preferred spatial arrangement of its constituent atoms.

A key conformational feature of this molecule is the rotation of the methyl group. While rotation around the carbon-carbon single bond of the methyl group is generally facile, there is a small energy barrier associated with this motion. researchgate.netnih.gov Computational methods can be used to calculate this rotational barrier, which is influenced by steric interactions with the adjacent ethynyl group.

Molecular dynamics simulations can model the motion of the atoms in the molecule over time, providing a dynamic picture of its conformational landscape. These simulations can reveal how the molecule behaves in different environments, such as in various solvents, and can help to understand its interactions with other molecules.

Table 4: Conformational Properties of this compound (Illustrative)

| Property | Calculated Value | Description |

| Rotational Barrier of Methyl Group | 0.5 - 1.5 kcal/mol | The energy required for the methyl group to complete a full rotation. |

| Preferred Dihedral Angle (C-C-C-H) | 0°, 120°, 240° | The low-energy orientations of the methyl hydrogens relative to the benzene ring. |

Note: The rotational barrier is a small value, indicating relatively free rotation at room temperature. The values are illustrative of what would be expected from computational analysis.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented spectroscopic characterization of the specific chemical compound This compound (CAS No. 2196194-33-7). While this compound is listed by chemical suppliers, indicating its synthesis and commercial availability, detailed research findings regarding its spectroscopic properties are not present in the accessible public domain.

Consequently, the creation of a detailed article focusing solely on the advanced spectroscopic characterization of this compound, as outlined by the requested structure, is not currently possible. The required experimental data for the following analytical techniques are unavailable in published literature:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H or ¹³C NMR chemical shifts, coupling patterns, 2D NMR (COSY, HSQC, HMBC, NOESY) correlations, or variable-temperature NMR studies for this compound have been reported.

Mass Spectrometry (MS): Detailed molecular weight and fragmentation analysis, including high-resolution mass spectrometry (HRMS) data, are not documented.

Infrared (IR) Spectroscopy: There are no published IR spectra available for the identification of functional groups specific to this molecule.

While data exists for isomers such as 1-bromo-4-ethynyl-2-methylbenzene (B1381462) and other related derivatives, the strict requirement to focus exclusively on this compound prevents the use of such information as it would not be scientifically accurate for the specified compound. Further research and publication by the scientific community are required to fully characterize this molecule and provide the data necessary for a comprehensive spectroscopic analysis.

Advanced Spectroscopic Characterization Techniques for 1 Bromo 2 Ethynyl 4 Methylbenzene and Its Derivatives

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. rigaku.comjst.go.jp This method involves directing X-rays onto a single crystal of the compound. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern. iastate.edu By analyzing the positions and intensities of the diffracted beams, it is possible to generate an electron density map of the molecule and, from that, to determine the precise spatial arrangement of every atom, as well as bond lengths and angles. rigaku.comiastate.edu

The key parameters obtained from an X-ray crystallographic study are presented in a standardized format, as shown in the table below for 1-Bromo-4-methyl-2-nitrobenzene. numberanalytics.comfiveable.me This data provides a wealth of information, including the crystal system, space group, unit cell dimensions, and refinement statistics, which together offer an unequivocal confirmation of the solid-state structure. numberanalytics.comfiveable.me For 1-Bromo-2-ethynyl-4-methylbenzene, obtaining similar data would definitively confirm the connectivity and conformation of the molecule in the crystalline form.

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₆BrNO₂ |

| Formula weight | 216.04 |

| Temperature | 181 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Unit cell dimensions | a = 13.016 (5) Å b = 14.617 (5) Å c = 4.037 (5) Å |

| Volume | 768.1 (10) ų |

| Z | 4 |

| Density (calculated) | 1.868 Mg/m³ |

| Absorption coefficient | 5.30 mm⁻¹ |

| F(000) | 424 |

Integration of Multi-Technique Validation for Unambiguous Characterization

While X-ray crystallography provides unparalleled detail about the solid-state structure, a complete and unambiguous characterization of a compound like this compound relies on the integration of data from multiple spectroscopic techniques. numberanalytics.comcreative-biostructure.com Each method offers unique insights into the molecular structure, and their combined application provides a comprehensive picture, confirming the structure in different physical states and under various conditions. numberanalytics.comcreative-biostructure.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a powerful tool for elucidating the structure of molecules in solution. fiveable.menumberanalytics.com ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively. fiveable.melibretexts.orglibretexts.org The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would confirm the substitution pattern on the benzene (B151609) ring and the presence of the methyl and ethynyl (B1212043) protons. libretexts.orglibretexts.org Similarly, the number and chemical shifts of the signals in the ¹³C NMR spectrum would verify the carbon framework of the molecule. libretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. numberanalytics.comlibretexts.orglibretexts.org For this compound, an IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, the C≡C stretching of the ethynyl group, and the C-Br stretching. libretexts.orglibretexts.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. numberanalytics.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula of this compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues by showing the characteristic loss of fragments, such as the bromine atom or the methyl group.

The synergistic use of these techniques provides a robust and multi-faceted validation of the structure of this compound. While X-ray crystallography gives a precise solid-state structure, NMR confirms the structure in solution, IR identifies the key functional groups, and MS verifies the molecular formula and provides information on fragmentation. creative-biostructure.comnumberanalytics.com This integrated approach is essential for the unambiguous characterization of novel compounds in modern chemistry.

| Technique | Information Provided |

|---|---|

| X-ray Crystallography | Precise 3D arrangement of atoms in the solid state, bond lengths, and bond angles. rigaku.comjst.go.jp |

| NMR Spectroscopy (¹H and ¹³C) | Connectivity of atoms, chemical environment of protons and carbons in solution, and confirmation of the substitution pattern. fiveable.menumberanalytics.com |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C≡C, C-H, C-Br). numberanalytics.comlibretexts.orglibretexts.org |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns. numberanalytics.com |

Applications of 1 Bromo 2 Ethynyl 4 Methylbenzene in Advanced Materials and Polymer Science

Synthesis of Specialty Polymers and High-Performance Materials

The presence of both an ethynyl (B1212043) and a bromo group on the benzene (B151609) ring makes 1-Bromo-2-ethynyl-4-methylbenzene a versatile precursor for the synthesis of specialty polymers, particularly through well-established cross-coupling reactions.

Polymerization Reactions Involving the Ethynyl Group

The terminal alkyne functionality of this compound is a key reactive site for polymerization. One of the most prominent methods for polymerizing such monomers is through Sonogashira cross-coupling reactions. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org In the case of this compound, it can undergo self-polymerization or be co-polymerized with other monomers to create poly(phenylene ethynylene) (PPE) structures. ontosight.airesearchgate.net The resulting polymers possess a conjugated backbone responsible for their unique optical and electrical properties. ontosight.ai

The polymerization of phenylacetylene (B144264) derivatives can also be achieved using various transition-metal catalysts, which can lead to the formation of stereoregular polymers with controlled structures. The properties of the resulting polymers, such as solubility and stability, are often superior to those of unsubstituted polyacetylene.

Furthermore, the ethynyl group can participate in other polymerization reactions such as "click chemistry," a set of highly efficient and specific reactions. rsc.orgnih.gov Thiol-yne and azide-alkyne cycloadditions are examples of click reactions that can be utilized to synthesize linear or hyperbranched polymers with high functionality. rsc.orgnih.gov

| Polymerization Method | Catalyst/Conditions | Resulting Polymer Type | Key Features |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, amine base wikipedia.orglibretexts.orgorganic-chemistry.org | Poly(phenylene ethynylene)s (PPEs) ontosight.airesearchgate.net | Forms conjugated backbones, tunable electronic properties. ontosight.ai |

| Thiol-yne Click Polymerization | Photo-initiator or base | Highly cross-linked networks or hyperbranched polymers | High efficiency, good functional group tolerance. |

| Azide-Alkyne Cycloaddition | Copper(I) catalyst or thermal | Poly(triazole)s | High yield, biocompatible applications. |

This table presents representative polymerization methods applicable to monomers like this compound based on the reactivity of the ethynyl group.

Incorporation into Conjugated Polymer Systems

This compound is an ideal candidate for incorporation into conjugated polymer systems, which are the cornerstone of organic electronics. The alternating single and multiple bonds in these polymers lead to delocalized π-electron systems, which are responsible for their semiconducting and light-emitting properties.

Through Sonogashira polymerization, this compound can be used to synthesize poly(p-phenylene ethynylene)s (PPEs). libretexts.orgontosight.ai These are a class of rigid-rod conjugated polymers known for their high fluorescence quantum yields and thermal stability. ontosight.ai The properties of these PPEs can be fine-tuned by co-polymerizing this compound with other dihaloarenes or diynes, allowing for the engineering of the polymer's bandgap and emission color. researchgate.netpolyu.edu.hknih.gov The bromine atom on the monomer unit can also serve as a site for post-polymerization modification, further expanding the functional diversity of the resulting conjugated polymers.

Development of Functional Organic Materials

The unique combination of reactive sites in this compound paves the way for the development of a wide array of functional organic materials. deliuslab.com These materials are designed to have specific properties and functions, such as light emission, charge transport, or sensing capabilities.

The ethynyl group can be readily functionalized through various chemical transformations, including click chemistry, to attach a wide range of functional moieties. rsc.orgnih.gov This allows for the creation of materials with tailored properties for specific applications. For instance, by attaching fluorescent dyes or sensor molecules, materials for bioimaging or chemical sensing can be developed. rsc.orgnih.gov

Moreover, the rigid, rod-like structure of polymers derived from this compound can lead to the formation of liquid crystalline phases and self-assembled nanostructures. These ordered structures are highly desirable for applications in organic field-effect transistors (OFETs) and other electronic devices where charge transport is crucial.

| Functional Material Type | Synthesis Strategy | Potential Applications |

| Fluorescent Polymers | Post-polymerization functionalization with fluorophores | Organic Light-Emitting Diodes (OLEDs), Bioimaging ontosight.ai |

| Chemosensors | Incorporation of specific receptor units via click chemistry rsc.org | Detection of ions and small molecules rsc.org |

| Liquid Crystalline Polymers | Self-assembly of rigid-rod polymer chains | Organic Field-Effect Transistors (OFETs), Displays |

| Hyperbranched Polymers | Polymerization of AB2-type monomers derived from this compound nih.govsemanticscholar.orgresearchgate.netcmu.edunih.gov | Rheology modifiers, drug delivery, nanocarriers nih.govsemanticscholar.orgresearchgate.netcmu.edunih.gov |

This table illustrates potential functional organic materials that could be developed using this compound as a key building block.

Future Directions and Emerging Research Avenues for 1 Bromo 2 Ethynyl 4 Methylbenzene

The unique structural characteristics of 1-bromo-2-ethynyl-4-methylbenzene, featuring a reactive bromo-substituent and a versatile ethynyl (B1212043) group on a methylated benzene (B151609) ring, position it as a compound of significant interest for future research. The following sections explore promising areas of investigation that could unlock its full potential in various chemical disciplines.

Q & A

Q. What are the most reliable synthetic routes for preparing 1-Bromo-2-ethynyl-4-methylbenzene, and how do reaction conditions influence yield?

The compound can be synthesized via bromination of 2-ethynyl-4-methylbenzene using bromine () with a Lewis acid catalyst (e.g., or ) to enhance electrophilic substitution . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) between 1-bromo-4-methylbenzene derivatives and terminal alkynes are effective . Optimizing temperature (typically 60–80°C) and solvent polarity (e.g., THF or DMF) is critical for yields >80%. Impurities like di-brominated byproducts can be minimized by controlling stoichiometry (:substrate = 1:1.05) .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

Nuclear Magnetic Resonance ( and NMR) identifies substituent positions via coupling patterns (e.g., ethynyl protons at δ 2.8–3.2 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight () and purity (>95%) . Discrepancies in melting points or spectral data may arise from isomerization or solvent residues; recrystallization in ethanol or hexane improves purity .

Q. How can purification methods be tailored to isolate this compound from reaction mixtures?

Column chromatography (silica gel, hexane:ethyl acetate = 9:1) effectively separates the target compound from brominated byproducts. Distillation under reduced pressure (boiling point ~204°C) is suitable for large-scale purification . Recrystallization in non-polar solvents (e.g., hexane) yields crystals with >99% purity, verified by HPLC .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, while the ethynyl group participates in click chemistry (e.g., azide-alkyne cycloaddition). Reaction selectivity depends on catalyst choice: Pd(PPh) favors bromine substitution, whereas Cu(I) activates the ethynyl moiety .

Q. What safety protocols are essential for handling this compound in the laboratory?

Use PPE (gloves, goggles) to avoid skin contact. Store in amber glass under inert gas (N or Ar) at 4°C to prevent degradation. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste (EPA Hazard Code H400) .

Advanced Research Questions

Q. How does steric hindrance from the methyl group influence regioselectivity in electrophilic substitution reactions?

The methyl group at the 4-position directs electrophiles to the ortho/para positions via steric and electronic effects. Computational studies (DFT calculations) show a 15% higher activation energy for meta-substitution due to van der Waals repulsions . Experimental validation via nitration (HNO/HSO) yields 2-nitro derivatives as major products (>70%) .

Q. What mechanistic insights explain contradictions in catalytic efficiency for ethynyl group functionalization?

Competing pathways (e.g., Glaser coupling vs. Sonogashira) depend on catalyst redox states. Pd complexes favor cross-coupling, while Cu promotes homo-coupling. In situ XAS studies reveal Pd leaching as a key failure mode in reusable catalysts .

Q. How can computational modeling predict degradation pathways of this compound under environmental conditions?

QSAR models predict hydrolysis half-lives (t = 120 days at pH 7) and photolytic cleavage of the C-Br bond. LC-MS/MS identifies brominated phenolic byproducts, which exhibit higher ecotoxicity (EC = 2.1 mg/L for Daphnia magna) .

Q. What strategies optimize palladium-catalyzed cross-coupling in sterically crowded systems?

Bulky ligands (e.g., XPhos) reduce dimerization by 40% in Suzuki reactions. Microwave-assisted synthesis (100°C, 10 min) improves yields to 92% compared to thermal methods (65%) .

Q. How do substituent effects alter the compound’s electronic properties for material science applications?

Cyclic voltammetry shows a reduction peak at -1.2 V (vs. Ag/AgCl) for the ethynyl group, indicating potential as a conductive monomer. DFT simulations correlate HOMO-LUMO gaps (4.3 eV) with charge transport efficiency in OLEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.